Corifungin

Description

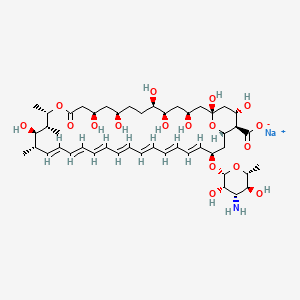

Structure

2D Structure

Properties

CAS No. |

41610-51-9 |

|---|---|

Molecular Formula |

C47H72NNaO17 |

Molecular Weight |

946.1 g/mol |

IUPAC Name |

sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C47H73NO17.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);/q;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;/m0./s1 |

InChI Key |

MTSXPVSZJVNPBE-OCOINPOZSA-M |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+] |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.[Na+] |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+] |

Other CAS No. |

41610-51-9 |

Synonyms |

corifungin |

Origin of Product |

United States |

Foundational & Exploratory

Corifungin: A Technical Guide to its Discovery, Isolation, and Characterization from Microbial Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corifungin, a water-soluble polyene macrolide antibiotic, has emerged as a promising therapeutic agent, particularly in the treatment of primary amebic meningoencephalitis (PAM).[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from microbial sources. It details plausible experimental protocols for the fermentation of a producing microorganism, likely a Streptomyces species, followed by comprehensive extraction and purification methodologies. Furthermore, this document outlines the analytical techniques pivotal for the structural elucidation of this compound and presents available quantitative data on its biological activity. Diagrams illustrating experimental workflows and the proposed mechanism of action are included to provide a clear and comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a polyene macrolide antibiotic, a class of compounds known for their antifungal properties.[2][4] Its discovery was a significant advancement in the search for more effective and less toxic alternatives to existing antifungal agents like Amphotericin B.[1][5] Notably, this compound is a water-soluble compound, which offers considerable advantages in terms of formulation and administration.[6] This guide focuses on the technical aspects of bringing a compound like this compound from a microbial source to a purified and characterized state, providing a foundational understanding for researchers in the field of natural product drug discovery.

Discovery of this compound

The identification of this compound was the result of a high-throughput screening (HTS) campaign designed to identify compounds with activity against pathogenic amoebae, such as Naegleria fowleri.[1][2][3][7] HTS allows for the rapid assessment of large libraries of compounds, including those from microbial fermentation broths, for specific biological activities.

High-Throughput Screening Workflow

The general workflow for the discovery of a novel bioactive compound like this compound through HTS is depicted below.

Caption: High-throughput screening workflow for the discovery of this compound.

Isolation of this compound from Microbial Sources

While the specific producing organism for this compound is not publicly disclosed, it is highly probable that it is a member of the genus Streptomyces, which are renowned for their production of a wide array of secondary metabolites, including many antibiotics. The following sections detail a representative protocol for the fermentation, extraction, and purification of a polyene macrolide like this compound from a Streptomyces species.

Fermentation

The production of this compound would be achieved through submerged fermentation of the producing microorganism. Optimization of fermentation parameters is critical for maximizing the yield of the desired secondary metabolite.

-

Inoculum Preparation:

-

A cryopreserved stock of the Streptomyces sp. is streaked onto a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar) and incubated at 28-30°C for 7-10 days to achieve good sporulation.

-

A loopful of spores is used to inoculate a seed culture flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

-

The seed culture is incubated at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

-

Production Fermentation:

-

The production medium is prepared and sterilized. A representative medium composition is provided in the table below.

-

Production flasks or a bioreactor are inoculated with a 5-10% (v/v) of the seed culture.

-

The fermentation is carried out at 28-30°C with agitation (200-250 rpm in flasks, or as per bioreactor specifications) for 7-10 days.

-

Key parameters such as pH, dissolved oxygen, and glucose concentration are monitored and controlled throughout the fermentation process.

-

| Component | Concentration (g/L) | Purpose |

| Glucose | 20-40 | Carbon Source |

| Soy Peptone | 5-10 | Nitrogen Source |

| Yeast Extract | 2-5 | Nitrogen and Vitamin Source |

| CaCO₃ | 1-2 | pH Buffering |

| K₂HPO₄ | 0.5-1 | Phosphate Source |

| MgSO₄·7H₂O | 0.2-0.5 | Mineral Source |

| Trace Elements Solution | 1 mL | Co-factors for Enzymes |

Extraction and Purification

Following fermentation, this compound needs to be extracted from the culture broth and purified to remove other metabolites, media components, and cellular debris. A multi-step process involving solvent extraction and chromatography is typically employed.

-

Harvest and Extraction:

-

The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, at a 1:1 (v/v) ratio. This process is repeated 2-3 times to maximize the recovery of this compound.

-

The organic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., dichloromethane and methanol) to separate compounds based on polarity. Fractions are collected and tested for bioactivity.

-

Preparative HPLC: Active fractions are further purified by preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column. A gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is used for elution.

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

| Purification Step | Input Mass (g) | Output Mass (mg) | Purity (%) |

| Crude Extract | 10.0 | 10,000 | ~5 |

| Silica Gel Chromatography | 10.0 | 500 | ~40 |

| Preparative HPLC | 500 | 50 | >95 |

Structural Elucidation of this compound

The determination of the chemical structure of a novel compound like this compound is a critical step and is achieved through a combination of spectroscopic techniques.

Analytical Techniques

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the accurate mass of the molecule, which allows for the prediction of its elemental composition. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in identifying structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the complete chemical structure:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the assembly of the final structure.

-

| Property | Value |

| Molecular Formula | C₄₇H₇₃NO₁₇Na |

| Molecular Weight | 947.4 g/mol |

| Appearance | White to off-white solid |

| Solubility | Water soluble (>100 mg/mL)[6] |

| ¹H NMR | Complex spectrum with characteristic signals for polyene chain and sugar moieties (Data not publicly available) |

| ¹³C NMR | Multiple signals corresponding to 47 carbon atoms (Data not publicly available) |

| HR-MS | [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated exact mass (Data not publicly available) |

Biological Activity and Mechanism of Action

This compound has demonstrated potent activity against Naegleria species.[1][2][3] Its mechanism of action is believed to be similar to that of Amphotericin B, involving the disruption of the cell membrane.

In Vitro and In Vivo Efficacy

This compound has shown superior efficacy compared to Amphotericin B in both in vitro and in vivo models.

| Organism | Assay | EC₅₀ / IC₅₀ (µM) | Reference |

| N. gruberi | Growth Inhibition | 0.2 | [1] |

| N. fowleri | Viability (72h) | IC₅₀ not specified, but 90% death at 12.5 µM | [1] |

In a mouse model of PAM, a daily intraperitoneal dose of 9 mg/kg of this compound for 10 days resulted in 100% survival, whereas the same dose of Amphotericin B resulted in only 60% survival.[1]

Proposed Mechanism of Action

This compound, being a polyene macrolide, is thought to interact with ergosterol, a key component of fungal and protozoan cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential cellular contents, ultimately leading to cell death.

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a significant discovery in the field of anti-infective agents. This technical guide has provided a comprehensive overview of the methodologies likely involved in its discovery, isolation from a microbial source, and structural characterization. The detailed protocols and workflows serve as a valuable resource for researchers and professionals engaged in natural product drug discovery and development. The promising biological activity and favorable physicochemical properties of this compound underscore the continued importance of microbial sources in the search for novel therapeutics. Further research into its biosynthesis and optimization of its production will be crucial for its potential clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, a new drug lead against Naegleria, identified from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Novel fermentation procedures for the production and the isolation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound, a New Drug Lead against Naegleria, Identified from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Corifungin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corifungin is a polyene macrolide antibiotic with significant potential, particularly in the treatment of primary amebic meningoencephalitis (PAM) caused by Naegleria fowleri. Its structural complexity, characterized by a large macrolide ring, a polyene chain, and numerous stereocenters, dictates its biological activity and therapeutic profile. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties and the experimental approaches underlying its structural elucidation. Furthermore, it delves into its proposed mechanism of action, offering insights for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a complex natural product with a well-defined chemical architecture. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C47H73NO17Na | [1] |

| Molecular Weight | 947.4 g/mol | [1] |

| IUPAC Name | Sodium; (1R,3S,5R,7R,9E,11E,13E,15E,17S,19S,21R,22R,24S,25R,26S,28R,30S,32S,33R)-22-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,21,25,33-pentahydroxy-26,28-dimethyl-24-propyl-2,4,8-trioxaspiro[5.5]undecane-19-carboxy-(9→17)-lactone | Inferred from structural data |

| CAS Number | 41610-51-9 | N/A |

| Appearance | Not explicitly reported, but related compounds are typically yellow solids | N/A |

| Solubility | Water-soluble | [2] |

The core structure of this compound is a large macrolactone ring, a defining feature of macrolide antibiotics. Attached to this ring is a polyene chain, which is responsible for the characteristic UV-visible absorption of this class of compounds. Also attached to the macrolide ring is a mycosamine sugar moiety, which plays a crucial role in the molecule's interaction with biological membranes.

Stereochemistry

The biological activity of this compound is intrinsically linked to its complex three-dimensional structure. The molecule possesses 19 defined stereocenters, leading to a specific and rigid conformation that is essential for its therapeutic effects.

| Stereochemical Feature | Description | Reference(s) |

| Number of Stereocenters | 19 | N/A |

| Absolute Configuration | Determined | N/A |

| Key Stereochemical Aspects | The relative and absolute configurations of the numerous hydroxyl and methyl groups on the macrolide ring are critical for its binding to target molecules. | [3] |

The determination of the absolute stereochemistry of such a complex molecule is a significant challenge and typically relies on a combination of advanced analytical techniques.

Experimental Protocols for Structural Elucidation

Isolation and Purification

The initial step in the characterization of a natural product like this compound involves its isolation from the producing organism, which is often a species of actinomycetes.

General Protocol:

-

Fermentation: The producing microorganism is cultured in a suitable liquid medium to promote the biosynthesis of the target compound.

-

Extraction: The fermentation broth is harvested, and the cells are separated from the supernatant. The compound of interest is then extracted from the mycelium and/or the supernatant using organic solvents such as methanol, acetone, or ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. These techniques typically include:

-

Silica Gel Chromatography: For initial separation based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion separation.

-

High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification to yield the pure compound.

-

Structure Determination

Once a pure sample is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of each proton and carbon atom in the molecule, revealing the types of functional groups present and their connectivity.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the assembly of the carbon skeleton and the placement of substituents.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition and molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the masses of the fragments to gain further structural information.

X-ray Crystallography:

-

This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

-

Protocol:

-

Crystallization: A single crystal of the compound is grown from a supersaturated solution. This is often the most challenging step for large, flexible molecules like polyene macrolides.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the final structure is refined to match the experimental data.

-

Mechanism of Action

The therapeutic effect of this compound, particularly against Naegleria fowleri, is believed to be analogous to that of other polyene macrolides like Amphotericin B. The primary mechanism involves the disruption of the cell membrane's integrity, with a secondary effect on mitochondria.[4]

Cell Membrane Disruption

The primary target of polyene macrolides is ergosterol, the principal sterol in the cell membranes of fungi and some protozoa, including Naegleria. In contrast, mammalian cells contain cholesterol, and the differential affinity of this compound for ergosterol over cholesterol is the basis for its selective toxicity.

The proposed mechanism involves the following steps:

-

Binding to Ergosterol: The hydrophobic polyene chain of this compound interacts with ergosterol within the cell membrane.

-

Pore Formation: Several this compound-ergosterol complexes aggregate to form transmembrane channels or pores.

-

Increased Permeability: These pores disrupt the normal permeability of the cell membrane, leading to the leakage of essential intracellular components, such as ions (K+, Na+) and small organic molecules.

-

Cell Death: The loss of ionic homeostasis and vital cellular contents ultimately leads to cell death.

Caption: this compound's primary mechanism of action.

Mitochondrial Dysfunction

In addition to its effects on the cell membrane, this compound has been observed to target and damage the mitochondria of Naegleria fowleri.[4] Transmission electron microscopy studies have shown mitochondrial swelling and disruption of the cristae in this compound-treated amoebae.[4]

The precise signaling pathway leading to mitochondrial dysfunction is not fully elucidated but is thought to contribute significantly to the amoebicidal activity of the drug. This may involve direct interaction with mitochondrial membranes or the induction of oxidative stress.

Caption: this compound's secondary mechanism of action.

Conclusion

This compound is a structurally intricate polyene macrolide with potent biological activity. Its well-defined stereochemistry is paramount to its function, which primarily involves the disruption of the target cell's membrane via interaction with ergosterol, supplemented by the induction of mitochondrial dysfunction. The detailed structural and mechanistic understanding of this compound provides a solid foundation for further research and development, including the synthesis of novel analogs with improved therapeutic indices and the exploration of its full clinical potential. The experimental protocols outlined in this guide, while generalized, represent the standard methodologies employed in the structural elucidation of such complex natural products and serve as a valuable reference for researchers in the field.

References

- 1. This compound, a New Drug Lead against Naegleria, Identified from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A newly identified derivative of amphotericin B: isolation, structure determination and primary evaluation of the activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new drug lead against Naegleria, identified from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Corifungin molecular formula and molecular weight

Abstract

Corifungin, a water-soluble polyene macrolide, has emerged as a promising therapeutic agent, particularly for the treatment of primary amebic meningoencephalitis (PAM) caused by Naegleria fowleri. As a derivative of Amphotericin B, it shares a similar mechanism of action centered on the disruption of cell membrane integrity. This technical guide provides an in-depth overview of this compound's molecular properties, its proposed mechanism of action, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel antimicrobial agents.

Chemical and Physical Properties

This compound is the sodium salt of Amphotericin B, which enhances its solubility in aqueous solutions.[1] There are slight variations in the reported molecular formula and weight across different databases. A summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C47H73NO17Na | [2] |

| C47H72NNaO17 | ||

| C47H72NO17.Na | ||

| Molecular Weight | 947.4 g/mol | [2] |

| 946.1 g/mol | ||

| 946.06 g/mol | ||

| Anionic Moiety (C47H72NO17-) | 923.07 g/mol | |

| Sodium Ion (Na+) | 22.99 g/mol |

Biological Activity and Mechanism of Action

This compound's biological activity is attributed to its interaction with sterols in the cell membranes of susceptible eukaryotic organisms.[3] The mechanism is believed to be analogous to that of its parent compound, Amphotericin B.[1][2]

The polyene structure of this compound possesses a hydrophobic polyene chain and a hydrophilic polyol region.[4] This amphipathic nature facilitates its insertion into the lipid bilayer of the cell membrane. This compound exhibits a high affinity for ergosterol, the primary sterol in fungal cell membranes.[5][6] While the specific sterols of Naegleria fowleri are a subject of ongoing research, it is hypothesized that this compound interacts with similar sterol components in the ameba's membrane.

This interaction leads to the formation of transmembrane pores or channels.[2][4][5] These pores disrupt the osmotic integrity of the cell membrane, allowing the leakage of essential intracellular ions (such as K+) and small molecules.[5][7] The resulting ionic imbalance and loss of vital cellular contents lead to cell death.[5][8] An alternative but related "sterol sponge" model suggests that large extramembranous aggregates of the drug extract sterols directly from the membrane, leading to its destabilization.[9][10] Ultrastructural studies have shown that this compound treatment of N. fowleri causes disruption of the plasma and cytoplasmic membranes, as well as alterations to mitochondria, ultimately resulting in complete cell lysis.[1][11]

Caption: Proposed mechanism of action for this compound against Naegleria fowleri.

Experimental Protocols

The following section details key experimental methodologies for the preclinical evaluation of this compound against Naegleria fowleri.

In Vitro Susceptibility Testing

This protocol is used to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound against N. fowleri trophozoites.

Materials:

-

Naegleria fowleri trophozoites in axenic culture (e.g., in Nelson's medium).

-

This compound stock solution.

-

Sterile 96-well microplates.

-

Hemacytometer.

-

Incubator at 37°C.

-

Inverted microscope.

Procedure:

-

Ameba Preparation: Harvest N. fowleri trophozoites from culture during the logarithmic growth phase. Count the trophozoites using a hemacytometer to prepare a suspension of a known concentration (e.g., 1 x 10^5 cells/mL).

-

Drug Dilution: Prepare a serial dilution of this compound in the culture medium to achieve a range of final concentrations for testing (e.g., 0.01 to 25 µM).[4]

-

Plate Seeding: Add 96 µL of the trophozoite suspension (containing approximately 10,000 amebae) to each well of a 96-well plate.[4]

-

Drug Addition: Add 4 µL of each this compound dilution to the respective wells. Include control wells with medium only (negative control) and a known active compound like Amphotericin B (positive control).

-

Incubation: Seal the plates and incubate at 37°C for a specified period, typically 72 hours.[2]

-

Quantification: At the end of the incubation period, count the number of viable amebae in each well using a hemacytometer and the trypan blue exclusion method (see Protocol 3.2).

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. The IC50 value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

Cell Viability Assessment using Trypan Blue Exclusion

This method distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

-

Cell suspension (e.g., from the in vitro susceptibility assay).

-

0.4% Trypan Blue solution.

-

Microcentrifuge tubes.

-

Hemacytometer and coverslip.

-

Light microscope.

Procedure:

-

Sample Preparation: In a microcentrifuge tube, mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (1:1 ratio).[12]

-

Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[13][14]

-

Loading: Carefully load 10-20 µL of the mixture into a clean hemacytometer.

-

Counting: Under a light microscope, count the number of unstained (viable) cells and blue-stained (non-viable) cells within the grid of the hemacytometer.

-

Calculation: Calculate the percentage of viable cells using the following formula:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes induced by this compound on N. fowleri trophozoites.

Materials:

-

N. fowleri trophozoites treated with this compound and control trophozoites.

-

Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer.[4]

-

Post-fixative: 1% osmium tetroxide.[4]

-

Ethanol series (for dehydration).

-

Propylene oxide.[4]

-

Epoxy resin.[4]

-

Uranyl acetate and lead citrate (for staining).[4]

-

Transmission Electron Microscope.

Procedure:

-

Fixation: Centrifuge the treated and control amebae to form a pellet. Fix the pellets in 2.5% glutaraldehyde for at least 1 hour.

-

Post-fixation: Wash the pellets in buffer and post-fix with 1% osmium tetroxide for 1 hour.[4]

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltration: Infiltrate the samples with propylene oxide and then a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

-

Embedding and Polymerization: Embed the samples in pure epoxy resin in molds and polymerize in an oven.

-

Sectioning: Cut ultra-thin sections (60-90 nm) using an ultramicrotome.[4]

-

Staining: Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate.[4]

-

Imaging: Observe the sections under a transmission electron microscope, documenting any ultrastructural changes such as membrane disruption, mitochondrial swelling, or vacuolization.[2]

In Vivo Efficacy in a Mouse Model of Primary Amebic Meningoencephalitis (PAM)

This protocol evaluates the therapeutic efficacy of this compound in an established animal model of PAM.

Materials:

-

Laboratory mice (e.g., BALB/c).

-

Naegleria fowleri trophozoites.

-

This compound solution for injection.

-

Vehicle control (e.g., phosphate-buffered saline).

-

Anesthetic.

Procedure:

-

Infection: Anesthetize the mice and intranasally inoculate them with a lethal dose of N. fowleri trophozoites (e.g., 1 x 10^4 to 1 x 10^5 trophozoites per mouse).

-

Treatment Groups: Randomly assign the infected mice to different treatment groups:

-

This compound-treated group.

-

Vehicle control group.

-

(Optional) Amphotericin B-treated group for comparison.

-

-

Drug Administration: Begin treatment at a specified time post-infection. Administer this compound via a defined route, for example, a single daily intraperitoneal dose of 9 mg/kg of body weight for 10 days.[1][11]

-

Monitoring: Monitor the mice daily for clinical signs of PAM (e.g., lethargy, neurological signs) and mortality for a defined period (e.g., 17-21 days).[1]

-

Endpoint Analysis: The primary endpoint is the survival rate. At the end of the study, or for mice that succumb to the infection, brain tissue can be collected for histopathological analysis to detect the presence of amebae and tissue damage.[1]

Caption: A logical workflow for the preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a New Drug Lead against Naegleria, Identified from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug discovery for primary amebic meningoencephalitis: from screen to identification of leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

- 6. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How do the polyene macrolide antibiotics affect the cellular membrane properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a new drug lead against Naegleria, identified from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youngscientistsjournal.com [youngscientistsjournal.com]

- 13. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

Corifungin's Mechanism of Action Against Naegleria fowleri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of corifungin against Naegleria fowleri, the causative agent of the devastating neurological disease Primary Amebic Meningoencephalitis (PAM). This compound, a water-soluble polyene macrolide, has emerged as a promising therapeutic candidate, demonstrating significant amoebicidal activity both in vitro and in vivo. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the drug's effects on the amoeba.

Introduction to this compound and Naegleria fowleri

Naegleria fowleri, a free-living amoeba found in warm freshwater environments, can cause a rare but nearly always fatal brain infection known as PAM.[1] The current standard of care, which often includes amphotericin B, is associated with severe side effects and a high mortality rate.[2][3] This has spurred the search for more effective and less toxic therapeutic agents.

This compound, structurally related to amphotericin B, has shown superior efficacy and safety in preclinical studies.[4][5] Its water solubility may contribute to better tolerability and pharmacokinetic distribution in animal models.[1][5] The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug status for the treatment of PAM, highlighting its potential clinical significance.[2][3]

Proposed Mechanism of Action

The primary mechanism of action of this compound against Naegleria fowleri is believed to be the disruption of cellular membranes, leading to a cascade of events culminating in cell death.[4][6] This action is attributed to its structural similarity to amphotericin B, a well-known membrane-active antifungal agent.[4] The proposed mechanism involves two key cellular targets: the plasma membrane and the mitochondria.

Plasma and Cytoplasmic Membrane Disruption

Ultrastructural analysis through transmission electron microscopy has revealed that this compound directly damages the internal and surface membranes of N. fowleri.[2][4] This disruption is concentration-dependent, with higher concentrations leading to more severe fragmentation of the plasma membrane and ultimately, complete lysis of the amoeba.[4] It is hypothesized that, similar to amphotericin B, this compound forms channel-like structures or pores within the lipid bilayer of the amoeba's membranes, leading to increased permeability and loss of cellular integrity.[4]

Mitochondrial Damage

In addition to its effects on the plasma membrane, this compound has been observed to target the mitochondria of N. fowleri.[4][6] Electron microscopy studies have shown that treatment with this compound leads to mitochondrial swelling and the loss of cristae, the inner mitochondrial membranes that are crucial for cellular respiration.[4] This damage to the mitochondria likely disrupts the amoeba's energy metabolism, contributing significantly to its death. Notably, this compound has been suggested to target mitochondria more effectively than amphotericin B.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the efficacy of this compound against Naegleria species.

| Parameter | Organism | Value | Reference |

| EC50 | Naegleria gruberi | 0.2 µM | [4] |

| Complete Growth Inhibition | Naegleria gruberi | 8 µM | [4] |

Table 1: In Vitro Efficacy of this compound against Naegleria gruberi

| This compound Concentration | Effect on N. fowleri Trophozoites (72h incubation) | Reference |

| 3.12 µM | 20% growth inhibition | [8] |

| 6.25 µM | 60% growth inhibition | [8] |

| 12.5 µM | 90% growth inhibition; Alteration of plasma membrane, dilated mitochondria with lost cristae | [4][8] |

| 18.75 µM | 95% growth inhibition; Fragmented plasma membrane | [4][8] |

| 25 µM | 100% growth inhibition; Complete lysis of amoebae | [4][8] |

Table 2: In Vitro Efficacy of this compound against Naegleria fowleri

| Treatment Group | Dosage | Duration | Survival Rate | Reference |

| This compound | 9 mg/kg/day (intraperitoneal) | 10 days | 100% (at 17 days post-infection) | [4][9] |

| Amphotericin B | 9 mg/kg/day (intraperitoneal) | 10 days | 60% (at 17 days post-infection) | [4] |

| PBS Control | - | - | ~60% | [4] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of PAM

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

In Vitro Amoebicidal Assays

-

Amoeba Culture: Naegleria fowleri trophozoites are cultured axenically in a specialized medium at 37°C.

-

Drug Treatment: Amoebae are incubated with varying concentrations of this compound (e.g., 3.12 µM to 25 µM) for a specified period, typically 72 hours.[4] Control groups are incubated with fresh medium only.[4]

-

Viability Assessment (Trypan Blue Exclusion): The percentage of viable trophozoites is determined using the trypan blue exclusion method.[4] Non-viable cells with compromised membranes take up the blue dye.

-

Cell Counting: The total number of amoebae is calculated using a hemocytometer at the end of the incubation period.[4]

-

IC50 Determination: The 50% inhibitory concentration (IC50) can be evaluated using statistical methods such as the probit death test.[4]

Ultrastructural Analysis (Transmission Electron Microscopy)

-

Sample Preparation: N. fowleri trophozoites treated with different concentrations of this compound and control amoebae are fixed, dehydrated, and embedded in resin.

-

Sectioning and Staining: Ultrathin sections of the embedded samples are cut and stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Imaging: The sections are then examined under a transmission electron microscope to observe ultrastructural changes in the plasma membrane, mitochondria, and other cellular organelles.[4][10]

In Vivo Efficacy in a Mouse Model of PAM

-

Infection Model: Mice are intranasally inoculated with a suspension of virulent N. fowleri trophozoites.[4]

-

Drug Administration: Treatment with this compound (e.g., 9 mg/kg/day, intraperitoneally) is initiated at a set time point post-infection (e.g., 24 hours) and continued for a specific duration (e.g., 10 days).[4][9] Control groups receive a vehicle (e.g., PBS) or a comparator drug like amphotericin B.[4]

-

Monitoring and Survival Analysis: Mice are monitored daily for signs of disease and survival. The survival rates between different treatment groups are statistically analyzed.

-

Histopathology: At the end of the study or upon euthanasia, the brains of the mice are collected, fixed, and processed for histological examination to detect the presence of amoebae and assess tissue damage.[9]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.

Caption: Proposed mechanism of action of this compound against Naegleria fowleri.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Experimental workflow for in vivo efficacy testing in a PAM mouse model.

Conclusion

This compound demonstrates a potent amoebicidal effect against Naegleria fowleri primarily through the disruption of cellular membranes, including the plasma membrane and mitochondrial membranes. This leads to a loss of cellular integrity and disruption of energy metabolism, ultimately resulting in the death of the amoeba. The quantitative data from both in vitro and in vivo studies strongly support its potential as a superior therapeutic agent for PAM compared to the current standard of care. Further research to fully elucidate the molecular interactions between this compound and the amoebal membranes, as well as clinical trials, are warranted to translate these promising preclinical findings into a life-saving therapy for this devastating disease.

References

- 1. youngscientistsjournal.com [youngscientistsjournal.com]

- 2. This compound, a new drug lead against Naegleria, identified from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound, a New Drug Lead against Naegleria, Identified from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug discovery for primary amebic meningoencephalitis: from screen to identification of leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Primary Amoebic Meningoencephalitis by Naegleria fowleri: Pathogenesis and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Our Naegleriasis Research [cdipd.org]

- 10. journals.asm.org [journals.asm.org]

Corifungin's Impact on Amoeba Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corifungin, a water-soluble polyene macrolide antibiotic, has emerged as a promising therapeutic agent against pathogenic free-living amoebae such as Naegleria fowleri and Acanthamoeba castellanii.[1][2] Structurally similar to amphotericin B, this compound's mechanism of action is primarily attributed to its interaction with sterols in the cell membrane, leading to membrane disruption and subsequent cell lysis.[1][3][4] Beyond its effects on the plasma membrane, microscopic studies have revealed that this compound also induces significant alterations within the mitochondria of these protozoan pathogens.[1][2] This technical guide provides an in-depth analysis of the available data on this compound's effects on amoeba mitochondrial function, details the experimental protocols used in these investigations, and visually represents the proposed mechanisms and workflows.

Quantitative Data on this compound's Efficacy Against Amoebae

The following tables summarize the currently available quantitative data on the efficacy of this compound against Naegleria fowleri and Acanthamoeba castellanii. While these data primarily reflect overall cell viability and growth inhibition, they provide the foundational context for understanding the downstream consequences of this compound's mechanism of action, including its impact on mitochondrial integrity.

Table 1: Effect of this compound on Naegleria fowleri Viability

| This compound Concentration (µM) | Incubation Time (hours) | Percent Ameba Cell Death (%) |

| 3.12 | 72 | 20 |

| 6.25 | 72 | 60 |

| 12.5 | 72 | 90 |

| 18.75 | 72 | 95 |

| 25 | 72 | 100 |

Data sourced from Debnath et al. (2012).[1]

Table 2: Effect of this compound on Acanthamoeba castellanii Growth

| This compound Concentration (µM) | Incubation Time (hours) | Percent Growth Inhibition (%) |

| 25 | Not Specified | No Inhibition |

| 100 | 120 | 73 |

| 200 | 120 | 80 |

The 50% effective concentration (EC50) of this compound against A. castellanii was determined to be approximately 63 µM.[2]

Experimental Protocols

The primary method cited for observing this compound's effect on amoeba mitochondria is Transmission Electron Microscopy (TEM).

Transmission Electron Microscopy (TEM) Protocol for Naegleria fowleri

This protocol was utilized to assess the ultrastructural changes in N. fowleri trophozoites following incubation with this compound.[1]

-

Incubation: N. fowleri trophozoites were incubated with varying concentrations of this compound (3.12 µM, 6.25 µM, 12.5 µM, 18.75 µM, and 25 µM) for 72 hours. A control group was incubated with fresh medium only.

-

Fixation: The trophozoites were fixed with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

-

Post-fixation: Samples were post-fixed with 1% (wt/vol) osmium tetroxide.

-

Dehydration: The samples were dehydrated using a graded series of ethanol and propylene oxide.

-

Embedding: The dehydrated samples were embedded in epoxy resin.

-

Sectioning: Thin sections (60 to 90 nm) were cut from the embedded samples.

-

Staining: The thin sections were contrast-stained with uranyl acetate and lead citrate.

-

Observation: The stained sections were observed under a Zeiss EM-910 transmission electron microscope.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound's impact on amoeba mitochondria and the proposed mechanism of action.

Discussion of Mitochondrial Effects

Transmission electron microscopy of N. fowleri treated with this compound revealed distinct morphological changes in the mitochondria. At a concentration of 12.5 µM, mitochondria appeared dilated and their cristae were lost.[1] Similarly, in A. castellanii, this compound treatment resulted in swollen mitochondria.[2] These observations strongly suggest that this compound disrupts mitochondrial structure and, by extension, function.

The precise molecular mechanism by which this compound induces these mitochondrial alterations is not yet fully elucidated. It is hypothesized to be similar to that of amphotericin B.[1] This could involve direct interaction with the mitochondrial membranes, although they have a different lipid composition than the plasma membrane, or it could be a downstream consequence of the disruption of the plasma membrane and the resulting ionic imbalance and cellular stress.[1][2]

Future Directions and Recommended Assays

While morphological data from TEM studies are compelling, they do not provide quantitative metrics of mitochondrial function. To further elucidate the specific impact of this compound on amoeba mitochondrial bioenergetics, a suite of functional assays should be employed. Based on standard methods for assessing mitochondrial dysfunction, the following assays are recommended for future investigations:[5][6][7]

Table 3: Recommended Assays for Quantifying this compound's Effect on Amoeba Mitochondrial Function

| Parameter | Assay | Principle |

| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Assay | A fluorescent dye that differentially accumulates in mitochondria based on membrane potential. A decrease in the red/green fluorescence intensity ratio indicates depolarization. |

| ATP Synthesis | Luminescence-based ATP Assay | Measures ATP levels, providing a direct assessment of the cell's energy status and the functionality of oxidative phosphorylation. |

| Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer or similar respirometry system | Directly measures the rate of oxygen consumption, a key indicator of the activity of the electron transport chain. |

| Reactive Oxygen Species (ROS) Production | CellROX Deep Red or MitoSOX Red | Fluorescent probes that detect the presence of superoxide and other reactive oxygen species, which can be a consequence of mitochondrial damage. |

Conclusion

This compound demonstrates potent amoebicidal activity, and a significant aspect of its cellular impact involves the disruption of mitochondrial integrity.[1][2] Current evidence, based on transmission electron microscopy, reveals morphological damage to amoeba mitochondria, including swelling and loss of cristae, upon this compound treatment.[1][2] While the primary mechanism of action is believed to be the permeabilization of the plasma membrane through sterol binding, the effects on mitochondria are a critical component of its lethal action.[1] To build upon the existing morphological data, future research should focus on quantitative functional assays to precisely delineate the bioenergetic consequences of this compound treatment on these pathogens. A deeper understanding of its impact on mitochondrial function will be invaluable for the continued development of this compound as a therapeutic agent for devastating amoebic infections.

References

- 1. This compound, a New Drug Lead against Naegleria, Identified from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Efficacy of this compound against Acanthamoeba castellanii Trophozoites and Cysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How do the polyene macrolide antibiotics affect the cellular membrane properties? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring therapeutic approaches against Naegleria fowleri infections through the COVID box - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flucofuron as a Promising Therapeutic Agent against Brain-Eating Amoeba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]

Corifungin Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corifungin, a polyene macrolide antibiotic, has demonstrated significant potential as an antifungal and antiprotozoal agent. Its structural similarity to Amphotericin B suggests a comparable mechanism of action involving membrane disruption. This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) data, experimental protocols for its evaluation, and its proposed mechanism of action. Due to the limited availability of direct SAR studies on this compound, this guide extrapolates probable SAR from closely related polyene macrolides, primarily Amphotericin B. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using the DOT language.

Introduction

This compound is a water-soluble polyene macrolide that has shown promising activity against various pathogens, notably the free-living amoebae Naegleria fowleri and Acanthamoeba castellanii[1][2]. As a member of the polyene macrolide class of antibiotics, its primary mode of action is believed to be the formation of pores in the cell membranes of susceptible organisms, leading to leakage of intracellular contents and cell death[1][2]. This mechanism is contingent on the binding of the drug to ergosterol, a key component of fungal and protozoal cell membranes. Additionally, this compound has been observed to target and disrupt mitochondrial function[1][2]. This guide aims to consolidate the current understanding of this compound's structure-activity relationship, providing a valuable resource for researchers engaged in the development of new and improved antifungal and antiprotozoal agents.

Structure-Activity Relationship (SAR) of Polyene Macrolides: Inferences for this compound

Key Structural Features Influencing Activity:

-

Polyene Chain: The conjugated double bond system is crucial for antifungal activity. The length and rigidity of this hydrophobic chain are critical for its interaction with the lipid bilayer of the cell membrane.

-

Macrolide Ring: The size and conformation of the macrolide ring are important for positioning the polyene chain and the hydroxyl groups for optimal interaction with the cell membrane.

-

Mycosamine Moiety: The amino sugar, mycosamine, is essential for activity. The primary amino group is believed to play a critical role in the initial binding to the cell membrane and in the formation of the ion channel.

-

Hydroxyl Groups: The numerous hydroxyl groups along the macrolide ring contribute to the amphipathic nature of the molecule, facilitating its interaction with both the lipid and aqueous environments.

-

Carboxyl Group: The presence and ionization state of the carboxyl group can influence the solubility and aggregation properties of the molecule, which in turn can affect its biological activity and toxicity.

The following table summarizes the inferred SAR for this compound based on studies of related polyene macrolides.

| Molecular Region | Modification | Inferred Effect on Activity |

| Mycosamine Moiety | Removal or modification of the amino group | Significant decrease or loss of activity |

| N-acylation | Generally reduces activity | |

| Polyene Chain | Reduction of double bonds | Loss of activity |

| Alteration of chain length | Can affect potency and selectivity | |

| Macrolide Ring | Changes in hydroxylation pattern | Can modulate activity and toxicity |

| Carboxyl Group | Esterification or amidation | Can alter solubility and reduce toxicity |

Quantitative Biological Data

The following tables summarize the available quantitative data on the in vitro activity of this compound against various pathogenic organisms.

Table 1: In Vitro Activity of this compound against Naegleria species

| Organism | Assay | Endpoint | Concentration (µM) | Reference |

| Naegleria gruberi | Growth Inhibition | EC50 | 0.2 | [1] |

| Naegleria fowleri | Viability (Trypan Blue) | 20% cell death | 3.12 | [3] |

| Naegleria fowleri | Viability (Trypan Blue) | 60% cell death | 6.25 | [3] |

| Naegleria fowleri | Viability (Trypan Blue) | 90% cell death | 12.5 | [3] |

| Naegleria fowleri | Viability (Trypan Blue) | 95% cell death | 18.75 | [3] |

| Naegleria fowleri | Viability (Trypan Blue) | 100% cell death | 25 | [3] |

Table 2: In Vitro Activity of this compound against Acanthamoeba castellanii

| Assay | Incubation Time | Concentration (µM) | % Growth Inhibition | Reference |

| Growth Inhibition | 120 h | 25 | No inhibition | |

| Growth Inhibition | 120 h | 100 | 73 | |

| Growth Inhibition | 120 h | 200 | 80 |

Note: Data on the activity of this compound against common fungal pathogens such as Candida and Aspergillus species is limited in the reviewed literature.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M27/M38)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.

1. Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature until mature growth is observed. b. Prepare a suspension of the fungal cells in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidial suspensions are prepared and counted using a hemocytometer. d. Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

2. Antifungal Agent Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water, as it is water-soluble). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol describes a general procedure for evaluating the in vivo efficacy of an antifungal agent in a mouse model of systemic candidiasis.

1. Animal Model: a. Use immunocompromised mice (e.g., neutropenic) to establish a robust infection. Immunosuppression can be induced by agents such as cyclophosphamide. b. House the animals in a controlled environment with access to food and water ad libitum.

2. Infection: a. Prepare an inoculum of Candida albicans from an overnight culture. b. Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of C. albicans.

3. Treatment: a. Administer this compound at various doses via a clinically relevant route (e.g., intraperitoneal or oral). b. Include a vehicle control group and a positive control group (e.g., treated with a known effective antifungal like Amphotericin B). c. Treatment is typically initiated shortly after infection and continued for a specified duration.

4. Efficacy Assessment: a. Monitor the survival of the mice daily for a predefined period (e.g., 21 days). b. At the end of the study, or at predetermined time points, euthanize a subset of animals from each group. c. Harvest target organs (e.g., kidneys, spleen, liver) and homogenize them. d. Determine the fungal burden in the organs by plating serial dilutions of the homogenates on a suitable agar medium and counting the colony-forming units (CFUs).

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

Caption: Workflow for in vitro antifungal susceptibility testing.

Logical Relationship in SAR of Polyene Macrolides

References

- 1. This compound, a New Drug Lead against Naegleria, Identified from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new drug lead against Naegleria, identified from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

Corifungin: A Technical Whitepaper on its Historical Development as a Potential Therapeutic for Primary Amebic Meningoencephalitis (PAM)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Amebic Meningoencephalitis (PAM) is a rare but devastating central nervous system infection caused by the free-living amoeba Naegleria fowleri. With a fatality rate exceeding 97%, the need for effective therapeutic agents is critical.[1][2] The current standard of care, often involving amphotericin B, is associated with significant toxicity and limited efficacy.[3][4] This document provides a comprehensive technical overview of the history and preclinical development of Corifungin, a promising drug candidate for the treatment of PAM. This compound, a water-soluble polyene macrolide, was identified through a high-throughput screening campaign and has demonstrated superior efficacy and safety in preclinical models compared to amphotericin B.[3][5] This whitepaper details the discovery, mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its initial evaluation. The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug status for the treatment of PAM, highlighting its potential clinical significance.[3][4]

Introduction to Primary Amebic Meningoencephalitis (PAM)

Naegleria fowleri, a thermophilic amoeba found in warm freshwater environments, is the causative agent of PAM.[2][3] Infection typically occurs when contaminated water enters the nasal passages, allowing the amoeba to migrate along the olfactory nerves to the brain.[1] The resulting infection leads to rapid and extensive brain tissue destruction, with symptoms progressing from headache and fever to seizures, coma, and death, often within a week of onset.[1] The rarity of the disease has posed challenges for the development of new therapeutics, making drug repurposing and novel screening efforts essential.[1]

Discovery and Identification of this compound

This compound emerged as a potential anti-PAM agent from a high-throughput screening (HTS) of three compound libraries.[3][6] The initial screening was conducted on the non-pathogenic, closely related species Naegleria gruberi to facilitate a more rapid and safer screening process.[3] This innovative approach led to the identification of several hit compounds, including five kinase inhibitors and an NF-κB inhibitor.[3][6] Among the initial hits, this compound, a water-soluble polyene macrolide and a sodium salt of amphotericin B, was prioritized for further investigation due to its potent activity against N. gruberi and its favorable physicochemical properties, particularly its water solubility (>100 mg/ml).[3][4]

Mechanism of Action

The proposed mechanism of action of this compound against N. fowleri is analogous to that of other polyene macrolides like amphotericin B.[3] It is believed to act by binding to sterols in the cell membrane, leading to the formation of pores or channel-like structures that disrupt membrane integrity.[3] This disruption of the cytoplasmic and plasma membranes ultimately results in cell lysis.[3][6]

Transmission electron microscopy studies have provided visual evidence of this compound's effects on N. fowleri trophozoites. These studies revealed significant damage to both the internal and surface membranes of the amoeba.[3] Furthermore, this compound was observed to cause alterations in the mitochondria, suggesting a multi-faceted attack on the cellular integrity of the parasite.[3][6] Notably, this compound is suggested to be more effective at targeting mitochondria than amphotericin B.[3]

References

- 1. Drug discovery for primary amebic meningoencephalitis: from screen to identification of leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary Amoebic Meningoencephalitis by Naegleria fowleri: Pathogenesis and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a New Drug Lead against Naegleria, Identified from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Our Naegleriasis Research [cdipd.org]

- 6. This compound, a new drug lead against Naegleria, identified from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Corifungin: A Technical Guide to Water Solubility and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corifungin is a polyene macrolide antifungal agent and a sodium salt of Amphotericin B.[1][2] This technical guide provides a comprehensive overview of the known water solubility and physicochemical properties of this compound. Due to its nature as a salt, this compound exhibits significantly enhanced aqueous solubility compared to its parent compound, Amphotericin B, a critical attribute for pharmaceutical formulation and delivery.[1][2] This document summarizes available quantitative data, outlines detailed experimental protocols for the determination of key physicochemical parameters, and presents a conceptual diagram of its mechanism of action. Where specific experimental data for this compound is not publicly available, data for the parent compound, Amphotericin B, is provided for comparative purposes.

Physicochemical Properties

This compound's chemical structure is closely related to Amphotericin B, with the key difference being the formation of a sodium salt at the carboxylic acid moiety. This modification drastically improves its water solubility.

Table 1: Physicochemical Properties of this compound and Amphotericin B

| Property | This compound | Amphotericin B |

| Molecular Formula | C47H73NO17Na | C47H73NO17 |

| Molecular Weight | 947.4 g/mol [1] | 924.08 g/mol [3][4] |

| Water Solubility | > 100 mg/mL[1][2] | Insoluble at pH 6-7; Soluble at pH 2 or 11[3] |

| Melting Point | Data not available | >170 °C (with decomposition)[3][4] |

| pKa | Data not available | 5.5, 10.0[3] |

| logP | Data not available | 5.29[5] |

Water Solubility

This compound is characterized by its high water solubility, which is reported to be greater than 100 mg/mL.[1][2] This is a significant advantage over Amphotericin B, which is practically insoluble in water at physiological pH.[3] The enhanced solubility of this compound is attributed to the presence of the sodium salt, which allows for the formation of micelles in aqueous solutions.

Stability

Detailed stability studies for this compound are not widely published. However, as a polyene macrolide, its stability is expected to be influenced by factors such as pH, light, and temperature. For its parent compound, Amphotericin B, solutions are known to be sensitive to light and should be protected from exposure. Reconstituted solutions of Amphotericin B are stable for 24 hours at room temperature and for one week when refrigerated (2-8°C).[6] Intravenous solutions of Amphotericin B in 5% dextrose have shown no significant loss of activity when exposed to fluorescent light for up to 24 hours at 25°C.[7] In solid form, both Amphotericin B and its methyl ester derivative exhibit similar stability.[8]

Mechanism of Action

The mechanism of action of this compound is believed to be analogous to that of Amphotericin B.[1] This involves a high affinity for ergosterol, a primary sterol component of fungal cell membranes.[9][10] The binding of this compound to ergosterol leads to the formation of pores or channels in the cell membrane, disrupting its integrity.[9][10] This results in the leakage of intracellular ions and small molecules, ultimately leading to fungal cell death.[9][10] Additionally, it has been suggested that Amphotericin B can cause oxidative damage to fungal cells.[9] The interaction is more selective for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, which provides a degree of selective toxicity.[10]

Caption: Conceptual Diagram of this compound's Mechanism of Action

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical testing procedures and can be adapted for specific laboratory settings.

Determination of Water Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound powder

-

Purified water (USP grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Add an excess amount of this compound powder to a series of glass vials containing a known volume of purified water or PBS.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated HPLC-UV method.

-

The concentration determined represents the equilibrium solubility of this compound under the tested conditions.

Caption: Workflow for Water Solubility Determination

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (0.1 M)

-

Potassium chloride (KCl)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution of this compound in deionized water at a known concentration. Add KCl to maintain a constant ionic strength.

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the pH electrode and a magnetic stir bar into the solution.

-

Titrate the solution with the standardized HCl or NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) in the titration curve or by calculating the first derivative of the curve.

Determination of logP (Shake-Flask Method)

This method determines the partition coefficient of a compound between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add equal volumes of the n-octanol and the this compound aqueous solution to a centrifuge tube.

-

Vortex the mixture vigorously for a set period (e.g., 10 minutes) to facilitate partitioning.

-

Allow the phases to separate by standing or by centrifugation.

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of this compound in each phase using a validated HPLC-UV method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Conclusion

This compound's high water solubility presents a significant advantage in its potential as a therapeutic agent, overcoming a major limitation of its parent compound, Amphotericin B. While a complete physicochemical profile with experimentally determined values for melting point, pKa, and logP is not yet publicly available, the existing data on its solubility and molecular characteristics, combined with the established knowledge of Amphotericin B, provide a strong foundation for further research and development. The experimental protocols detailed in this guide offer a standardized approach for generating the missing data, which will be crucial for the formulation, stability testing, and regulatory evaluation of this compound-based therapeutics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. globalrph.com [globalrph.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Stability studies with amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Amphotericin B? [synapse.patsnap.com]

Methodological & Application

Application Note & Protocol: In Vitro Susceptibility Testing of Naegleria fowleri to Corifungin

Audience: Researchers, scientists, and drug development professionals.

1.0 Application

This document provides a comprehensive protocol for determining the in vitro susceptibility of Naegleria fowleri trophozoites to Corifungin, a promising polyene macrolide antibiotic. N. fowleri is the causative agent of Primary Amebic Meningoencephalitis (PAM), a rare but rapidly fatal infection of the central nervous system with a mortality rate exceeding 97%.[1] The current standard of care, Amphotericin B, is associated with significant toxicity and limited efficacy.[2][3] this compound, a water-soluble analogue of Amphotericin B, has demonstrated superior activity against Naegleria in preclinical studies and has been granted orphan drug status by the U.S. FDA for the treatment of PAM.[2][4] These protocols are essential for researchers validating the efficacy of this compound, screening new drug candidates, and studying the mechanisms of amoebicidal agents.

2.0 Principle of the Assay

The in vitro susceptibility of N. fowleri is assessed by exposing a standardized culture of trophozoites to a range of this compound concentrations. The assay quantifies the inhibition of amoebic growth and viability over a 72-hour incubation period. The primary endpoint is the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth or kill 50% of the amoebae population compared to an untreated control. Viability is typically determined using the trypan blue exclusion method, where viable cells with intact membranes exclude the dye, while non-viable cells do not.[2]

3.0 Proposed Mechanism of Action of this compound

This compound is a polyene macrolide antibiotic, and its mechanism of action is believed to be similar to that of Amphotericin B.[1][2] It acts directly on the cell membrane of N. fowleri. The drug binds to ergosterol-like molecules within the amoeba's plasma membrane, leading to the formation of pores or channel-like structures. This disrupts the membrane's integrity, causing leakage of essential intracellular contents and ultimately leading to cell lysis.[2][5] Additionally, transmission electron microscopy has shown that this compound induces alterations in the mitochondria and disrupts cytoplasmic membranes, contributing to its potent amoebicidal activity.[2]

Caption: Proposed mechanism of this compound against N. fowleri.

4.0 Quantitative Susceptibility Data

While the specific IC₅₀ value for this compound against N. fowleri was evaluated, it is not explicitly reported in the cited literature.[2] However, studies have established that this compound is approximately two-fold more potent than Amphotericin B.[1] The table below summarizes the concentrations of this compound tested in key in vitro experiments and provides reference MIC/IC₅₀ values for Amphotericin B for comparison.

| Compound | Organism | Assay Type | Concentration Range / Value | Reference(s) |

| This compound | N. fowleri | Viability Assay | 3.12, 6.25, 12.5, 18.75, 25 µM | [2] |

| Amphotericin B | N. fowleri | MIC | 0.01 - 0.78 µg/mL | [3] |

| Amphotericin B | N. fowleri | MIC | ~0.1 µg/mL (~0.108 µM) | [6][7] |

| Amphotericin B | N. fowleri | IC₅₀ | 0.12 ± 0.03 µM | [8] |

| Amphotericin B | N. fowleri | IC₅₀ | 0.027 µM (EdU Assay) | [9] |

Note: The molecular weight of Amphotericin B is ~924.09 g/mol .

5.0 Detailed Experimental Protocol

This protocol is based on the methodology described in the identification and validation of this compound as a lead compound against N. fowleri.[2]

5.1 Materials and Reagents

-

Naegleria fowleri trophozoites (e.g., ATCC strains)

-

Nelson's Complete Medium (NCM) or other suitable axenic growth medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) or sterile water for dissolving this compound

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution (0.4%)

-

Multi-well culture plates (e.g., 24-well or 96-well)

-

Hemocytometer

-

Incubator set to 37°C

-

Inverted microscope

-

Sterile centrifuge tubes

5.2 Naegleria fowleri Culture

-

Culture N. fowleri trophozoites axenically in a suitable growth medium (e.g., NCM) supplemented with 10% FBS and antibiotics.

-

Maintain cultures in non-vented tissue culture flasks at 37°C.

-

Passage the amoebae every 2-3 days to maintain logarithmic growth phase.

-

Prior to the assay, harvest trophozoites by chilling the flask on ice for 15-20 minutes to detach the cells, followed by gentle tapping.

-

Centrifuge the cell suspension to pellet the amoebae, wash with fresh medium, and resuspend to create a working cell stock.

-

Determine the cell density using a hemocytometer.

5.3 Preparation of this compound Stock and Dilutions

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (this compound is noted to be water-soluble).[2]

-

Perform serial dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations for the assay (e.g., 3.12 µM, 6.25 µM, 12.5 µM, 18.75 µM, and 25 µM).[2]

-

Prepare a vehicle control using the same concentration of solvent (e.g., water or DMSO) used for the highest drug concentration.

5.4 In Vitro Susceptibility Assay

-

Seed a multi-well plate with N. fowleri trophozoites at a final density of approximately 1 x 10⁵ to 5 x 10⁵ cells/mL per well in fresh medium.[2]

-